REACTION_CXSMILES
|
[CH3:1][NH:2][CH3:3].[CH2:4]([NH:7][C:8](=[O:19])OC1C=CC([N+]([O-])=O)=CC=1)[C:5]#[CH:6]>C1COCC1.ClCCl>[CH3:1][N:2]([CH3:3])[C:8]([NH:7][CH2:4][C:5]#[CH:6])=[O:19]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
800 mg
|
Type
|
reactant
|
Smiles
|
C(C#C)NC(OC1=CC=C(C=C1)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
then the reaction solution purified by chromatography on silica
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C(=O)NCC#C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 289 mg | |
YIELD: PERCENTYIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |